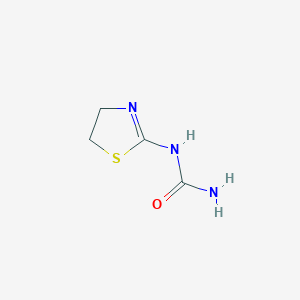

Urea, (2-thiazolin-2-yl)-

Description

Contextualization within Heterocyclic Urea (B33335) Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are of immense importance in chemistry and biology. tandfonline.com When a urea functional group is attached to a heterocyclic ring, a class of compounds known as heterocyclic ureas is formed. These compounds are of significant interest due to their diverse biological activities and their ability to form stable hydrogen-bonded assemblies. mdpi.comchemicaljournal.innih.gov The urea moiety, with its capacity for multiple hydrogen bonds, plays a crucial role in molecular recognition and binding to biological targets. mdpi.comnih.gov

"Urea, (2-thiazolin-2-yl)-" fits within this class, featuring a five-membered thiazoline (B8809763) ring connected to a urea group. Thiazoline itself is a sulfur and nitrogen-containing heterocycle that is a key structural component in various natural products and pharmacologically active molecules. rsc.orgnih.gov The combination of the thiazoline ring and the urea group in a single molecule creates a unique scaffold with the potential for a wide range of chemical modifications and biological applications. The heterocyclic group can provide additional sites for hydrogen bonding and can be modulated by factors like pH, which can lead to the development of stimuli-responsive materials. mdpi.com

Significance and Research Trajectories of (2-thiazolin-2-yl)urea Frameworks

The (2-thiazolin-2-yl)urea framework is a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is recurrently found in bioactive compounds. chemicaljournal.in Research into derivatives of this framework has revealed a broad spectrum of biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. ontosight.aiontosight.ai The specific arrangement of atoms in the (2-thiazolin-2-yl)urea structure allows for interaction with various enzymes and receptors within biological systems. ontosight.ai

Recent research has focused on synthesizing and evaluating libraries of (2-thiazolin-2-yl)urea derivatives to explore their therapeutic potential. For instance, studies have shown that certain derivatives exhibit promising activity against clinically relevant pathogens. rug.nl The research trajectory in this area involves modifying the substituents on both the thiazoline and the urea portions of the molecule to optimize biological activity and drug-like properties. nih.govresearchgate.net This has led to the discovery of compounds with potent inhibitory effects on specific enzymes. sigmaaldrich.com

Interactive Data Table: Research Findings on Thiazoline-Urea Derivatives

| Derivative Name | Research Focus | Key Finding |

| 1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives | Neuroprotection | Ameliorated Parkinsonian symptoms and oxidative stress in animal models. researchgate.net |

| 2-(2-piperidin-1-ylamido)ethyl-4-(3-fluorophenyl)thiazole | Antitrypanosomal Activity | Highly potent and selective against Trypanosoma brucei rhodesiense in vitro. nih.gov |

| N-(5-nitro-1,3-thiazol-2-yl)urea derivative | Enzyme Inhibition | Acts as a potent inhibitor of GSK-3. sigmaaldrich.com |

| Thiazolyl urea compounds | Anticancer Activity | Investigated for the treatment of cancer. google.com |

| 1,3,4-thiadiazole-urea compounds with a gem-dimethylcyclopropane ring | Antifungal Activity | Showed significant inhibitory rates against various plant pathogens. sioc-journal.cn |

Historical Perspectives on Thiazoline and Urea Linkages in Chemical Science

The synthesis of urea by Friedrich Wöhler in 1828 is widely considered the starting point of modern organic chemistry. nih.govyarafert.com This pivotal discovery laid the foundation for the synthesis of a vast array of organic compounds, including those incorporating urea functionalities. The development of methods to create linkages between urea and heterocyclic rings like thiazoline has been a gradual process, driven by the quest for new molecules with valuable properties.

Early methods for synthesizing urea derivatives often involved the use of hazardous reagents like phosgene (B1210022). nih.gov Over time, safer and more efficient synthetic routes have been developed. The synthesis of N,N'-bis(aryl)-N-(2-thiazolin-2-yl)thioureas, closely related to their urea counterparts, has been achieved through the reaction of 2-chloroethylamine (B1212225) hydrochloride with arylisothiocyanates. clockss.org The cyclocondensation of urea with appropriate precursors is another established method for forming thiazole (B1198619) derivatives. semanticscholar.orgaip.org These synthetic advancements have been crucial in enabling researchers to systematically explore the chemical space of (2-thiazolin-2-yl)urea and its derivatives, leading to the discovery of their diverse applications.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dihydro-1,3-thiazol-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3OS/c5-3(8)7-4-6-1-2-9-4/h1-2H2,(H3,5,6,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHFVQOVGBVYBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Urea, 2 Thiazolin 2 Yl

Established Synthetic Pathways to the Core Structure

The synthesis of the (2-thiazolin-2-yl)urea core has been approached through various established pathways, evolving from traditional multi-step processes to more streamlined modern strategies.

The most classical and widely utilized method for constructing the 2-aminothiazole (B372263) core is the Hantzsch thiazole (B1198619) synthesis. nih.gov This reaction typically involves the cyclocondensation of an α-halocarbonyl compound with a thiourea (B124793) derivative. nih.govresearchgate.netderpharmachemica.com For the synthesis of the parent 2-aminothiazoline, cysteamine (B1669678) hydrochloride can be reacted with a nitrile under base-catalyzed conditions. rsc.org

Traditionally, the subsequent formation of the urea (B33335) linkage relied on hazardous reagents. The reaction of the 2-aminothiazoline with phosgene (B1210022) or its equivalents, such as triphosgene, would generate a highly reactive isocyanate intermediate, which could then be coupled with an amine to form the final urea product. nih.govresearchgate.net

Advancements in this area have focused on replacing these toxic reagents. A significant improvement is the use of solid, stable, and safer phosgene substitutes like N,N'-Carbonyldiimidazole (CDI). nih.gov CDI reacts with the 2-aminothiazoline to form an activated carbamoyl (B1232498) intermediate, which then smoothly reacts with an amine, avoiding the need for isolating the often-unstable isocyanate and eliminating chlorinated byproducts. nih.gov

Modern synthetic planning often employs more efficient convergent and divergent strategies to access libraries of (2-thiazolin-2-yl)urea analogues for various research applications, such as drug discovery. nih.gov

A convergent synthesis is the most common modern approach. In this strategy, the two key fragments, the 2-aminothiazole heterocycle and the desired substituent for the urea nitrogen, are prepared separately and then joined in a final step. rug.nlnih.gov Typically, a substituted 2-aminothiazole is reacted directly with a commercially available or custom-synthesized isocyanate in an aprotic solvent. nih.govmdpi.com This method is highly versatile, allowing for the rapid generation of numerous analogues by simply varying the isocyanate coupling partner. nih.govrug.nl

A divergent synthesis begins with a common core structure which is then elaborated into a variety of final products. For example, a 2-aminothiazole can be reacted with a bifunctional reagent to install a urea linkage with a reactive handle. This common intermediate can then be subjected to various reaction conditions to append different functional groups, leading to a diverse library of molecules. This strategy was effectively used in the synthesis of analogues of 2-(2-benzamido)ethyl-4-phenylthiazole, where modifications were made to the carbonyl substituent of a core thiazole structure. nih.gov

| Method Type | Description | Key Reactants | Advantages | Disadvantages |

| Classical (Hantzsch + Phosgene) | Sequential synthesis: first the thiazole ring, then urea formation. | α-haloketone, Thiourea, Phosgene, Amine | Well-established, versatile for thiazole core. | Uses highly toxic and hazardous phosgene. |

| Classical Advancement (CDI) | Uses a safer alternative to phosgene for urea formation. | 2-Aminothiazole, CDI, Amine | Increased safety, avoids toxic byproducts. | CDI can be moisture sensitive. |

| Modern Convergent | Separate synthesis of 2-aminothiazole and isocyanate, followed by coupling. | 2-Aminothiazole, Isocyanate | High efficiency, modular, good for library synthesis. | Requires access to specific isocyanate reagents. |

| Modern Divergent | Creation of a common intermediate which is then modified. | Core (2-thiazolin-2-yl)urea with reactive group | Efficient for creating diverse analogues from one core. | Initial synthesis of the core intermediate can be complex. |

Green Chemistry Principles in (2-thiazolin-2-yl)urea Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and improve safety.

Significant efforts have been made to replace volatile and toxic organic solvents with greener alternatives.

Deep Eutectic Solvents (DES): A mixture of choline (B1196258) chloride and urea can serve as both the reaction medium and a catalyst for the one-pot, three-component synthesis of 2-aminothiazole derivatives. academie-sciences.fr These solvents are inexpensive, biodegradable, and accessible. academie-sciences.fr

Water: Reactions can be performed in aqueous media, such as the synthesis of unsymmetrical ureas from thioureas via oxidative desulfurization, avoiding the use of volatile organic compounds (VOCs). rsc.org

Solvent-Free Synthesis: A base-catalyzed procedure for synthesizing 2-substituted thiazolines from nitriles and cysteamine hydrochloride can be performed under solvent-free conditions, simplifying product isolation and reducing waste. rsc.org

Alternative Energy Sources: Microwave irradiation and ultrasonic-mediated synthesis have been employed to accelerate reactions, often leading to higher yields, shorter reaction times, and reduced energy consumption compared to conventional heating. bepls.comresearchgate.net

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a core tenet of green chemistry.

One-Pot Reactions: Multi-component reactions, where several reactants are combined in a single vessel to form the product in one step, are highly atom-economical. The synthesis of 2-aminothiazoles from active methylene (B1212753) compounds, thiourea, and N-bromosuccinimide in a deep eutectic solvent is a prime example. academie-sciences.fr

Catalytic Processes: The use of catalysts, especially recyclable ones, is crucial for sustainable synthesis. Ruthenium pincer complexes can catalyze the formation of ureas directly from methanol (B129727) and an amine, with hydrogen gas as the only byproduct, representing a highly atom-economical process. organic-chemistry.org Similarly, palladium-catalyzed carbonylation of azides with amines under a carbon monoxide atmosphere produces ureas with dinitrogen as the sole byproduct. organic-chemistry.org

Use of Sustainable Feedstocks: The development of methods that utilize CO2 as a C1 building block for urea synthesis at atmospheric pressure represents a significant step towards sustainability, converting a greenhouse gas into a valuable chemical product. organic-chemistry.org

| Green Chemistry Principle | Application in (2-thiazolin-2-yl)urea Synthesis | Example | Reference |

| Safer Solvents | Use of Deep Eutectic Solvents (DES) or water instead of VOCs. | Choline chloride-urea mixture for 2-aminothiazole synthesis. | academie-sciences.fr |

| Energy Efficiency | Application of microwave or ultrasound to reduce reaction times. | Microwave-assisted synthesis of hydrazinyl thiazoles. | bepls.com |

| Waste Prevention | Solvent-free reactions and one-pot procedures. | Base-catalyzed synthesis of 2-thiazolines without solvent. | rsc.org |

| Atom Economy | Multi-component and catalytic reactions that maximize incorporation of reactant atoms into the product. | Ruthenium-catalyzed urea synthesis from methanol and amines. | organic-chemistry.org |

| Use of Renewable Feedstocks | Utilizing CO2 as a C1 source for the carbonyl group in urea. | Metal-free synthesis of ureas from CO2 at room temperature. | organic-chemistry.org |

Stereoselective Synthesis of Chiral Urea, (2-thiazolin-2-yl)- Analogues

The synthesis of specific enantiomers of chiral (2-thiazolin-2-yl)urea analogues is critical when the biological activity is dependent on a precise three-dimensional structure. This requires stereoselective synthetic methods.

While literature specifically detailing the stereoselective synthesis of "Urea, (2-thiazolin-2-yl)-" is limited, strategies can be inferred from the synthesis of related chiral heterocycles and amino acids.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, a chiral amino acid, such as a protected cysteine derivative, can be used as the backbone to construct a chiral 2-thiazoline ring.

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemistry of a key bond-forming step. For example, a chiral amine like (S)-phenylethylamine can be used in an aza-Diels-Alder reaction to create a chiral cyclic amine, which could then be converted into a thiazoline-containing structure. pwr.edu.pl The auxiliary is removed in a later step.

Asymmetric Catalysis: This is a powerful strategy for enantioselective synthesis. A chiral catalyst, used in substoichiometric amounts, can control the stereochemical outcome of a reaction. For instance, chiral phosphoric acids have been successfully employed as Brønsted acid catalysts to facilitate the enantioselective heterodimerization of N-substituted pyrrolidine-1-carboxamides, forming complex urea-containing scaffolds with high enantioselectivity. ifremer.fr A similar strategy could potentially be applied to the synthesis of chiral (2-thiazolin-2-yl)urea derivatives. The development of methods for the stereoselective synthesis of chiral sulfinyl compounds, which can be analogues of pharmacophores, also highlights the importance of controlling stereochemistry in drug design. acs.org

Asymmetric Catalysis in Thiazoline (B8809763) Ring Formation

The creation of a chiral center within the thiazoline ring is of significant interest, as these chiral structures can serve as valuable ligands in asymmetric catalysis or as building blocks for more complex molecules. rsc.org Metal-catalyzed reactions are a cornerstone for the asymmetric synthesis of 2-thiazolines. sci-hub.se

Various metal-based catalytic systems have been developed for the cyclization reactions that form the thiazoline ring. For instance, zinc chloride (ZnCl₂) has been effectively used as a catalyst in the reaction between sterically hindered chiral 2-aminothiols and nitriles to form conformationally rigid thiazolines. sci-hub.se Copper catalysts have also been extensively studied for their ability to facilitate the formation of the crucial C-S and C-N bonds in the thiazoline heterocycle. sci-hub.se

Researchers have also developed novel chiral ligands incorporating thiazoline units to induce asymmetry in various chemical transformations. For example, a series of thiazoline-oxazoline ligands have been synthesized and applied in zinc-catalyzed Friedel-Crafts alkylations and chromium-catalyzed Nozaki-Hiyama-Kishi (NHK) allylations, achieving enantiomeric excesses up to 69% and 85%, respectively. researchgate.netsci-hub.se These examples underscore the importance of developing asymmetric routes to the chiral thiazoline core.

Table 1: Asymmetric Catalytic Methods for Thiazoline Ring Formation

| Catalyst System | Reaction Type | Substrates | Key Finding | Reference |

|---|---|---|---|---|

| Zn(OTf)₂ / Thiazoline-Oxazoline Ligand | Friedel-Crafts Alkylation | Indole, trans-β-nitrostyrene | Achieved up to 69% enantiomeric excess. | researchgate.net |

| CrCl₂ / Thiazoline-Oxazoline Ligand | Nozaki-Hiyama-Kishi Allylation | Benzaldehyde, Allyl Bromide | Afforded up to 85% enantiomeric excess. | researchgate.netsci-hub.se |

| ZnCl₂ | Condensation/Cyclization | Chiral 2-aminothiol, Dimethylmelononitrile | Effective for synthesizing structurally bulky and conformationally rigid thiazolines. | sci-hub.se |

Flow Chemistry and Continuous Processing for Scalable Synthesis

The transition from traditional batch synthesis to continuous flow chemistry represents a significant advancement in chemical manufacturing, offering enhanced safety, reproducibility, and scalability. d-nb.infomt.com This technology is particularly advantageous for handling hazardous intermediates or highly exothermic reactions. mt.comnih.gov

The synthesis of ureas, including N-thiazolinyl ureas, can be achieved via the Curtius rearrangement, a reaction that involves potentially explosive acyl azide (B81097) intermediates. d-nb.infonih.gov Performing this transformation in a flow reactor allows for precise control over reaction temperature and residence time, minimizing the accumulation of hazardous species and thus increasing safety. nih.gov The Ley group reported the first continuous flow synthesis of ureas using a Curtius rearrangement of azides, with in-situ trapping of the isocyanate intermediate to yield the final urea products. nih.gov This approach allows for a safer and more efficient process. nih.gov

While direct examples for Urea, (2-thiazolin-2-yl)- are not prevalent, the successful application of flow chemistry to the synthesis of related thioureas demonstrates the viability of this technology for the broader class of compounds. mdpi.com The development of a continuous flow process for an active pharmaceutical ingredient (API) often involves redesigning a batch synthesis to leverage the benefits of flow, such as improved control over reaction parameters and consistent product quality. mt.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Urea Formation

| Feature | Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Safety | Higher risk with hazardous intermediates (e.g., acyl azides) due to larger volumes. | Significantly improved safety by minimizing the volume of hazardous material at any given time. | nih.gov |

| Heat Transfer | Often inefficient, leading to temperature gradients and potential side reactions. | Superior heat transfer due to high surface-area-to-volume ratio, allowing precise temperature control. | mdpi.com |

| Scalability | Scaling up can be complex and may require complete process redesign. | More straightforward scale-up by running the system for longer periods or by "numbering-up" (parallel reactors). | nih.gov |

| Control | Less precise control over mixing and reaction time. | Precise control over residence time, mixing, and other parameters, leading to better reproducibility. | mt.com |

Recent Innovations in Synthetic Strategies for N-Thiazolinyl Ureas

Recent advancements in the synthesis of thiazolines and ureas are paving the way for more efficient and versatile routes to compounds like Urea, (2-thiazolin-2-yl)-. A 2024 review highlighted significant progress in the synthesis of thiazoline derivatives. rsc.org One innovative method involves the transformation of aminothiols into thiazolines using α,α-difluoroalkylamines, which proceeds in high yields under favorable conditions. rsc.org

The field of continuous processing continues to evolve with the advent of superheated flow chemistry. nih.gov Operating reactors above the solvent's boiling point under pressure can dramatically increase reaction rates, making previously slow transformations viable for flow processes. nih.gov This approach aligns with sustainability goals by improving productivity and offering greater solvent flexibility. nih.gov

Furthermore, the development of novel (thio)urea benzothiazole (B30560) derivatives and other heterocyclic ureas continues to expand the chemical space and potential applications of these compounds. mdpi.commdpi.com Research into the synthesis of these analogues often drives the discovery of new synthetic methods and optimization of existing ones, for example, through the functionalization of a pre-formed urea derivative. mdpi.com The ongoing exploration of new catalysts, green chemistry approaches like microwave-assisted synthesis, and automated flow systems are all contributing to the modern synthetic chemist's toolkit for producing N-thiazolinyl ureas. nih.govbeilstein-journals.org

Reaction Mechanisms and Reactivity Profiles of Urea, 2 Thiazolin 2 Yl

Fundamental Reaction Mechanisms of the Thiazoline (B8809763) Moiety

The thiazoline ring is a pivotal component of numerous biologically active compounds, and its reactivity is a subject of extensive study. mdpi.com The lone pair of electrons on the sulfur atom contributes to the aromaticity of the ring, influencing its stability and reaction pathways. mdpi.comresearchgate.net

Nucleophilic and Electrophilic Pathways

The thiazoline moiety can undergo both nucleophilic and electrophilic reactions. The nitrogen atom of the urea (B33335) group can act as a nucleophile, allowing for further functionalization of the molecule. evitachem.com Conversely, the thiazole (B1198619) ring's electron-rich nature makes it susceptible to electrophilic attack. evitachem.com The presence of substituents on the thiazoline ring can significantly influence its reactivity. For instance, electron-withdrawing groups on the phenyl ring attached to the thiazole can enhance certain reactions. nih.gov

The reactivity of the thiazole ring is also evident in its participation in various reactions such as arylation, oxidation, and donor-acceptor transformations. mdpi.comresearchgate.net

Ring-Opening and Ring-Closing Reactions

Ring-opening and ring-closing reactions are fundamental to the synthesis and transformation of thiazoline-containing compounds. A classic example of a ring-closing reaction is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793). rug.nlnih.gov This method is widely used for the preparation of 2-aminothiazole (B372263) derivatives, which are precursors to Urea, (2-thiazolin-2-yl)-. rug.nl

Conversely, the thiazoline ring can undergo ring-opening reactions under specific conditions. For example, the reaction of 2-azido-1,3-thiazole can lead to ring opening to form a polymer. researchgate.net Nucleophilic attack at the C-2 position of related chromone (B188151) structures can also induce ring opening. researchgate.net Aziridines, which are three-membered nitrogen-containing heterocycles, are prone to ring-opening reactions due to their inherent ring strain. clockss.org

Role of the Urea Functionality in Modulating Reactivity

Hydrogen Bonding Interactions and Their Impact on Reaction Pathways

The urea moiety is an excellent hydrogen bond donor and acceptor, capable of forming multiple stable hydrogen bonds with various molecules and protein targets. nih.govmdpi.com This hydrogen-bonding ability is a key factor in the biological activity of many urea derivatives. nih.gov Intramolecular hydrogen bonds can also form, leading to a more rigid conformation. clockss.org For instance, in some thiazole derivatives, intramolecular hydrogen bonds can be formed between a C-H group on the thiazole ring and an oxygen or chlorine atom, creating a six-membered ring. sapub.org

These hydrogen bonding interactions can influence reaction pathways by stabilizing transition states or by altering the conformation of the molecule. The formation of intramolecular hydrogen bonds can increase the permeability and solubility of a compound by creating a transient or pseudo-ring structure. nih.gov

Electronic Effects of the Urea Group on the Thiazoline Ring

The urea group exhibits a degree of conformational restriction due to the delocalization of non-bonded electrons on the nitrogen atoms into the adjacent carbonyl group. nih.gov This delocalization can be represented by three resonance structures. nih.gov The electronic nature of the substituents on the urea nitrogens can modulate the hydrogen bonding capability of the urea group. nih.gov

The electronic effects of the urea group can influence the reactivity of the attached thiazoline ring. The delocalization of electrons within the urea moiety can affect the electron density of the thiazoline ring, thereby influencing its susceptibility to electrophilic or nucleophilic attack. The presence of electron-donating or electron-withdrawing groups on the urea functionality can further tune these electronic effects. nih.gov

Intramolecular Rearrangements and Cycloadditions Involving Urea, (2-thiazolin-2-yl)-

Urea, (2-thiazolin-2-yl)- and related structures can participate in intramolecular rearrangements and cycloaddition reactions, leading to the formation of novel chemical entities.

Intramolecular rearrangements have been observed in similar heterocyclic systems. For example, 3-phenylamino-5-phenylimino-1,2,4-dithiazole can undergo thermal transformation to yield a phenyl-TBT through an intramolecular rearrangement. mdpi.comnih.gov

The thiazole ring can also act as a diene in cycloaddition reactions. mdpi.comresearchgate.net For instance, a thiazole-2-thione-based 1,4-diphosphinine (B3257505) has been shown to undergo [4+2]-cycloaddition reactions with alkynes and alkenes. rsc.org The reaction of 2-aminothiazoles with dimethyl acetylenedicarboxylate (B1228247) can proceed via a [2+2] cycloaddition followed by a thermal disrotatory ring opening of the fused cyclobutene (B1205218) intermediate. researchgate.net These reactions highlight the versatility of the thiazole ring in constructing more complex molecular architectures.

Interactive Data Table: Research Findings on Thiazole Derivatives

| Compound Type | Reaction Studied | Key Findings | Reference |

| Thiazole-2-thione-based 1,4-diphosphinine | [4+2]-cycloaddition | Reacts with alkynes and alkenes to form 1,4-diphosphabarrelenes. | rsc.org |

| 2-Aminothiazoles | [2+2] cycloaddition | Reacts with dimethyl acetylenedicarboxylate, leading to pyridine (B92270) derivatives. | researchgate.net |

| 3-Phenylamino-5-phenylimino-1,2,4-dithiazole | Intramolecular rearrangement | Thermally transforms into a phenyl-TBT. | mdpi.comnih.gov |

| 2-Azido-1,3-thiazole | Photochemical reaction | Undergoes ring opening to form a polymer. | researchgate.net |

Theoretical and Computational Investigations of Urea, 2 Thiazolin 2 Yl

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and energetic stability of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into electron distribution, molecular orbitals, and related parameters.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the ground state properties of medium-sized organic molecules. For thiazole (B1198619) and urea (B33335) derivatives, DFT studies, typically using functionals like B3LYP with basis sets such as 6-31+G(d,p) or 6-311++G(2d,2p), are employed to determine key electronic descriptors. researchgate.netsciencepublishinggroup.comresearchgate.net

These calculations yield crucial information about the molecule's reactivity and stability. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. researchgate.netsciencepublishinggroup.comresearchgate.net

Studies on related thiazole derivatives show that the HOMO is often delocalized over the thiazole and adjacent rings, while the LUMO's localization can vary depending on the substituents. researchgate.net For instance, in a study of various thiazole derivatives, EHOMO values calculated at the B3LYP/6-311G(d,p) level ranged from -5.54 eV to -7.44 eV, indicating differing electron-donating capabilities. researchgate.net Analysis of the molecular electrostatic potential (MEP) map identifies the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. For thiazoline (B8809763) derivatives, the nitrogen atoms of the ring are often identified as preferred sites for electrophilic attack (nucleophilic sites). sciencepublishinggroup.comresearchgate.net

Table 1: Representative Quantum Chemical Parameters for Thiazole Derivatives (Illustrative) This table presents data for related thiazole compounds to illustrate the typical output of DFT calculations, as specific data for Urea, (2-thiazolin-2-yl)- is not available in the cited literature.

| Compound Name | Method | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

| 2-Amino-4-(p-tolyl)thiazole | B3LYP/6-311G(d,p) | -5.54 | -0.98 | 4.56 |

| 2-Methoxy-1,3-thiazole | B3LYP/6-311G(d,p) | -6.27 | -0.91 | 5.36 |

| Thiazole-4-carboxaldehyde | B3LYP/6-311G(d,p) | -7.44 | -2.43 | 5.01 |

| Data sourced from a quantum chemical study on thiazole derivatives. researchgate.netatlantis-press.com |

While DFT is excellent for ground states, ab initio methods are often preferred for a more accurate description of electronic excited states. Methods such as Configuration Interaction Singles (CIS), and its perturbative correction CIS(D), Time-Dependent DFT (TD-DFT), and higher-level approaches like Equation-of-Motion Coupled-Cluster (EOM-CC) or Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are used. semanticscholar.orgcore.ac.uk These methods are essential for predicting UV-Vis absorption spectra, understanding photochemical behavior, and analyzing fluorescence. semanticscholar.org

The application of these methods can elucidate the nature of electronic transitions (e.g., n→π* or π→π*), their energies, and their oscillator strengths. For a molecule like Urea, (2-thiazolin-2-yl)-, such calculations would be critical to understanding its photostability and potential applications in materials science. Studies on similar heterocyclic systems often reveal low-lying excited states that can be accessed by UV radiation, leading to various relaxation pathways. semanticscholar.org While specific ab initio excited-state analyses for Urea, (2-thiazolin-2-yl)- are not prominent in public literature, the established methodologies provide a clear framework for how such an investigation would proceed. uci.edumdpi.commdpi.com

Conformational Analysis and Potential Energy Surfaces

The biological and chemical activity of a flexible molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis maps the energy of the molecule as a function of its rotatable bonds, identifying low-energy (stable) conformers and the energy barriers between them. scribd.comlibretexts.org

Computational studies on similar systems, such as substituted imidazolidinones, reveal that the conformation of the substituent group is strongly coupled to the ring's pucker. ethz.ch Steric interactions between the urea's N-H protons, the carbonyl oxygen, and the sulfur atom or adjacent protons on the thiazoline ring will govern the rotational energy profile. libretexts.orgethz.ch Newman projections are a useful tool for visualizing these steric clashes. libretexts.org A full conformational search would involve systematically rotating the key dihedral angles and calculating the potential energy at each point to generate a potential energy surface (PES). This surface reveals the global minimum energy conformation and other low-energy local minima that may be populated at room temperature.

The conformation of a molecule can change significantly in the presence of a solvent. Computational models can account for this using either explicit solvent models (where individual solvent molecules are included) or implicit models (where the solvent is treated as a continuous medium). The Polarizable Continuum Model (PCM) is a widely used implicit method. researchgate.net

Solvation can stabilize or destabilize certain conformers. For a molecule with polar groups like the urea moiety, polar solvents can form hydrogen bonds, stabilizing conformations where these groups are exposed. Conversely, in a nonpolar solvent, the molecule might adopt a more compact conformation to minimize unfavorable interactions. Quantum chemical studies on related thiazole derivatives have shown that calculated properties like HOMO-LUMO energies can shift in the presence of a solvent like water. researchgate.net For Urea, (2-thiazolin-2-yl)-, solvation would likely influence the torsional preference of the urea group and could affect the energy barrier to rotation, thereby altering the dynamic equilibrium between different conformers.

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for exploring the mechanisms of chemical reactions. arxiv.org By mapping the potential energy surface that connects reactants to products, it is possible to identify intermediates and, crucially, the high-energy transition state (TS) that controls the reaction rate. chemrxiv.org

For Urea, (2-thiazolin-2-yl)-, several potential reactions could be investigated, such as hydrolysis of the urea linkage, tautomerization, or reactions involving the thiazoline ring. Computational methods like QM/MM (Quantum Mechanics/Molecular Mechanics) are used for enzymatic reactions, while methods for finding transition states, such as the Artificial Force Induced Reaction (AFIR) method or nudged elastic band (NEB) calculations, are used for general chemical reactions. nih.govnih.gov

Transition State Characterization for Key Transformations

There is currently no published research that specifically characterizes the transition states for key chemical transformations involving Urea, (2-thiazolin-2-yl)-. Such transformations would likely include its synthesis, for example, from the reaction of 2-aminothiazoline with isocyanic acid or a related precursor, and potential decomposition or rearrangement pathways.

A computational study on the reaction of 2-amino-2-thiazolines with isocyanates has investigated the regioselectivity of the addition to the endocyclic versus the exocyclic nitrogen atom. researchgate.net These studies, while not providing specific energetic data for the transition state of the "Urea, (2-thiazolin-2-yl)-" formation, confirm that the addition generally occurs at the ring's endocyclic nitrogen, leading to the formation of the corresponding urea adduct. researchgate.net

Hypothetically, a thorough computational investigation would involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to model the potential energy surface of relevant reactions. This would allow for the localization of transition state structures, which are first-order saddle points on this surface. Key parameters that would be determined are presented in the table below.

Table 1: Hypothetical Parameters for Transition State Characterization of Urea, (2-thiazolin-2-yl)- Formation

| Parameter | Description |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. |

| Gibbs Free Energy of Activation (ΔG‡) | The change in Gibbs free energy between the reactants and the transition state. |

| Imaginary Frequency | A single negative vibrational frequency that confirms the structure as a true transition state. |

| Geometric Parameters | Bond lengths and angles of the forming and breaking bonds in the transition state structure. |

This table is illustrative of the data that would be generated in such a study and is not based on published results for the specific compound.

Reaction Rate Prediction and Kinetic Isotope Effects

In the absence of experimental or theoretical studies on the reaction kinetics of Urea, (2-thiazolin-2-yl)-, it is not possible to provide specific reaction rate predictions or discuss its kinetic isotope effects (KIEs).

The prediction of reaction rates from computational data typically relies on Transition State Theory (TST). The rate constant (k) can be calculated using the Eyring equation, which relates the rate to the Gibbs free energy of activation (ΔG‡).

Kinetic isotope effects are a powerful tool for elucidating reaction mechanisms and are determined by comparing the reaction rates of isotopically labeled and unlabeled reactants. nih.gov For Urea, (2-thiazolin-2-yl)-, isotopic substitution at the urea protons (H/D) or the nitrogen atoms (¹⁴N/¹⁵N) could provide insight into the bonding changes occurring in the rate-determining step of a given transformation.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

No molecular dynamics (MD) simulations specifically focused on Urea, (2-thiazolin-2-yl)- have been found in the scientific literature. MD simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into conformational dynamics, solvation, and intermolecular interactions. wustl.edunih.govresearchgate.net

If such a study were to be conducted, it would likely investigate the behavior of Urea, (2-thiazolin-2-yl)- in various solvent environments to understand its conformational preferences and hydrogen bonding capabilities. The urea and thiazoline moieties both contain hydrogen bond donors and acceptors, which would be expected to play a significant role in its interactions with itself and other molecules.

Table 2: Potential Areas of Investigation for Molecular Dynamics Simulations of Urea, (2-thiazolin-2-yl)-

| Area of Investigation | Potential Insights |

| Conformational Analysis | Identification of stable conformers and the energy barriers between them. |

| Solvation Structure | Characterization of the arrangement of solvent molecules around the solute. |

| Hydrogen Bonding Dynamics | Analysis of the lifetime and geometry of intra- and intermolecular hydrogen bonds. |

| Self-Assembly | Investigation of the potential for the molecule to form dimers or larger aggregates in solution. |

This table represents potential research avenues and is not based on existing data for the specified compound.

QSAR and QSPR Studies on Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. While QSAR studies have been performed on various classes of urea and thiazole derivatives, nih.govrsc.orgnih.gov none have been found that specifically include Urea, (2-thiazolin-2-yl)- or focus on its structure-reactivity relationships.

A QSAR or QSPR study involving Urea, (2-thiazolin-2-yl)- would require a dataset of structurally related compounds with measured activities or properties. Molecular descriptors, which are numerical representations of chemical information, would be calculated for each compound. These descriptors can be categorized as constitutional, topological, geometric, or electronic. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that relates these descriptors to the observed activity or property.

Table 3: Examples of Molecular Descriptors for QSAR/QSPR Studies

| Descriptor Class | Example Descriptors |

| Constitutional | Molecular Weight, Number of Hydrogen Bond Donors/Acceptors |

| Topological | Wiener Index, Kier & Hall Connectivity Indices |

| Geometric | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, HOMO/LUMO Energies |

This table provides general examples of descriptors and is not derived from a specific study on Urea, (2-thiazolin-2-yl)-.

Derivatives and Analogues of Urea, 2 Thiazolin 2 Yl

Design Principles for Structural Modification and Functionalization

The design of derivatives based on the (2-thiazolin-2-yl)urea scaffold is guided by established medicinal chemistry principles. Modifications are strategically introduced to optimize interactions with biological targets, improve pharmacokinetic profiles, or impart novel properties. These strategies primarily focus on two key areas: substitution on the thiazoline (B8809763) ring and functionalization of the urea (B33335) nitrogen atoms. The urea moiety is particularly valuable as it can form multiple stable hydrogen bonds with protein targets, which is crucial for biological activity. usm.edu

The dihydrothiazole (thiazoline) ring offers positions for substitution, typically at the C4 and C5 atoms, that can significantly influence the molecule's properties. While the aromatic thiazole (B1198619) ring is more commonly documented in derivative synthesis, the principles are transferable to the saturated thiazoline ring. rug.nlnih.gov

Key design considerations for modifying the thiazoline ring include:

Steric Bulk: Introducing substituents of varying sizes can probe the spatial constraints of a target's binding pocket. For instance, small alkyl groups (e.g., methyl) or larger aryl groups can be added to determine the optimal size for ligand-receptor fit.

Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkoxy, amino groups) can alter the electronic distribution of the heterocyclic ring. This can modulate the pKa of the urea protons and influence the strength of hydrogen bonds or other electronic interactions with a biological target.

Metabolic Stability: Positions on the ring that are susceptible to metabolic modification can be blocked with metabolically robust groups, such as fluorine, to increase the compound's half-life. nih.gov

In related thiazole urea series, variations on the left-hand side of the molecule, specifically different ether, amine, or thiol chains connected to the thiazole ring, have been explored to build libraries of diverse compounds. rug.nl

The two nitrogen atoms of the urea linker are primary sites for modification, allowing for the introduction of a wide array of substituents that can project into different regions of a target binding site. The urea group itself is a critical pharmacophore, and its N-H protons often act as key hydrogen bond donors. usm.edunih.gov

Common strategies for modifying the urea nitrogens include:

N'-Aryl Substitution: The terminal nitrogen (N') is frequently substituted with various aryl or heteroaryl rings. These rings can engage in π-stacking, hydrophobic, or van der Waals interactions with the target protein. Substituents on these aromatic rings (e.g., halogens, methoxy, trifluoromethyl groups) are systematically varied to map the structure-activity relationship (SAR). nih.govmdpi.com For example, studies on related thiazolyl ureas have shown that 2- and 3-methoxy substituted phenyl derivatives can be potent agents in certain biological assays. nih.gov

N'-Alkyl/Cycloalkyl Substitution: Introducing aliphatic chains or rings can explore different hydrophobic pockets compared to flat aromatic systems.

N-Substitution: The nitrogen atom adjacent to the thiazoline ring can also be substituted, leading to a trisubstituted urea. This modification can alter the hydrogen bonding pattern, as it removes one of the N-H donors, and can introduce conformational constraints. For example, the compound 3-(4-chlorophenyl)-1-(4,5-dihydro-1,3-thiazol-2-yl)-1-(2,5-dimethoxyphenyl)urea is a known derivative where the thiazoline-adjacent nitrogen is substituted. u-tokyo.ac.jp This strategy can also be used to fine-tune physicochemical properties.

Synthesis and Characterization of Substituted (2-thiazolin-2-yl)ureas

The synthesis of substituted (2-thiazolin-2-yl)ureas generally follows established routes for urea formation, leveraging the reactivity of the corresponding 2-amino-2-thiazoline (B132724) precursor. A common and straightforward method involves the reaction of 2-amino-2-thiazoline with a substituted isocyanate. mdpi.com

The synthesis of more complex, substituted derivatives often requires multi-step procedures. For instance, in the synthesis of related 1-(aryl)-3-(thiazol-2-yl)urea derivatives, various substituted anilines are reacted with phenyl chloroformate to generate a phenylcarbamate intermediate, which is then coupled with 2-aminothiazole (B372263). rug.nl

Characterization of these derivatives relies on standard spectroscopic techniques:

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to confirm the presence of the thiazoline ring, the urea linkage, and the specific substituents. The N-H protons of the urea typically appear as distinct signals in the 1H NMR spectrum, which disappear upon D2O exchange. sci-hub.senih.gov

Infrared (IR) Spectroscopy: The IR spectrum provides key diagnostic peaks, including a strong absorption band for the urea carbonyl (C=O) group, typically around 1635-1700 cm-1, and N-H stretching bands around 3150-3300 cm-1. jst.go.jp

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound. researchgate.net

Below is a table summarizing characterization data for representative substituted urea derivatives containing a thiazole or imidazo[2,1-b]thiazole (B1210989) core, which are structurally analogous to (2-thiazolin-2-yl)urea derivatives.

| Compound Name | Melting Point (°C) | Key 1H NMR Signals (δ, ppm) | Key IR Signals (cm-1) | Reference |

|---|---|---|---|---|

| 1-(p-tolyl)-3-(6-methylimidazo[2,1-b]thiazol-5-yl)urea | 282–283 | 2.14 (s, 3H, -CH3), 2.25 (s, 3H, -CH3), 8.09 (s, 1H, >N-H), 8.83 (s, 1H, >N-H) | 1701 (C=O), 3267 (N-H), 3360 (N-H) | jst.go.jp |

| 1-(4-methoxyphenyl)-3-(6-methylimidazo[2,1-b]thiazol-5-yl)urea | 284–285 | 3.66 (s, 3H, -O-CH3), 8.04 (s, 1H, >N-H), 8.74 (s, 1H, >N-H) | 1639 (C=O), 3140 (N-H), 3278 (N-H) | jst.go.jp |

| 1-(4-fluorophenyl)-3-(6-methylimidazo[2,1-b]thiazol-5-yl)urea | 281–282 | 7.04–7.10 (m, 3H, Ar-Hs), 7.42 (dd, 1H, Ar-H), 8.19 (s, 1H, >N-H), 8.92 (s, 1H, >N-H) | 1635 (C=O), 3163 (N-H), 3278 (N-H) | jst.go.jp |

| 1-(tert-butyl)-3-[2-(4-phenylthiazol-2-yl)ethyl]urea | 162–163 | 7.97 (d, 1H), 7.97–7.93 (m, 2H), 7.49–7.40 (m, 2H), 7.38–7.31 (m, 1H) | Not Reported | nih.gov |

Heterocyclic Analogues Incorporating Other Ring Systems

Replacing the thiazoline ring with other heterocyclic systems is a common and powerful strategy in drug design, often guided by the principle of bioisosterism. nih.gov This approach aims to retain or improve the desired biological activity while modifying other properties such as selectivity, metabolic stability, or patentability. The goal is to find a different heterocycle that can mimic the key steric and electronic features of the original thiazoline ring, particularly its ability to position the urea moiety correctly for target interaction. u-tokyo.ac.jp

Common heterocyclic replacements for the thiazoline/thiazole ring in urea derivatives include:

Benzothiazoles: Fusing a benzene (B151609) ring to the thiazole core creates a larger, more lipophilic benzothiazole (B30560) system. This has been extensively explored to create inhibitors of various enzymes. mdpi.commdpi.com

Thiadiazoles: Replacing a carbon atom in the thiazole ring with a second nitrogen atom yields a thiadiazole. The resulting analogues, such as N-substituted thiadiazolo ureas, have been investigated as adenosine (B11128) receptor antagonists and carbonic anhydrase inhibitors. nih.govsci-hub.se The incorporation of a thiadiazole moiety instead of a thiazole has been shown to be beneficial for inhibitory activity against certain targets. sci-hub.se

Oxadiazoles and Triazoles: These five-membered rings, containing oxygen or additional nitrogen atoms, are frequently used as bioisosteres for amide and other heterocyclic linkers. acs.org They offer different hydrogen bonding capabilities and electronic profiles compared to the thiazoline ring. nih.gov

Pyrazoles and Imidazoles: These diazoles are also common replacements, providing alternative arrangements of hydrogen bond donors and acceptors. nih.gov

The choice of the replacement heterocycle depends on the specific goals of the design. For example, if a hydrogen bond acceptor is required at a certain position, a pyridine (B92270) or pyrimidine (B1678525) ring might be used. If the goal is to mimic the shape and electronics of the thiazoline, a bioisostere like oxazoline (B21484) could be considered.

Polymeric and Oligomeric Systems Incorporating Thiazolinylurea Units

The incorporation of thiazole and urea functionalities into polymer backbones or side chains is an emerging area of materials science, aimed at creating materials with unique electronic, thermal, and self-assembly properties. While literature specifically on polymers from "Urea, (2-thiazolin-2-yl)-" is limited, research on closely related thiazole-urea polymers provides significant insight into the potential of this structural combination. mdpi.comrsc.org

The urea group is highly valued in polymer chemistry for its ability to form strong, directional, twofold hydrogen bonds. This leads to a high degree of intermolecular hydrogen bonding, which can impart mechanical toughness and control the supramolecular organization of polymer chains. rsc.org When combined with the electronically active thiazole moiety, these polymers can be designed for applications in organic electronics.

Key research findings include:

Synthesis of Thiazole-Containing Polyureas: Linear polyureas containing heteroaromatic thiazole units have been synthesized via polycondensation reactions. These polymers exhibit characteristic urea absorption bands in their IR spectra and are investigated for their thermal properties and potential as biologically active materials or corrosion inhibitors. rsc.org

Side-Chain Functionalization: In another approach, urea groups have been incorporated into the side chains of thiazole-flanked conjugated polymers. This strategy was shown to significantly enhance the ambipolar semiconducting properties of the polymers. The hydrogen bonding from the urea groups improved both interchain π-π stacking and the lamellar packing of alkyl chains, leading to higher charge carrier mobilities. mdpi.comrsc.org

Polymer-Supported Synthesis: Solid-phase synthesis techniques have been developed where a thiazole unit is attached to a polymer resin. The resin-bound thiazole can then be reacted with an isocyanate to form a urea, demonstrating the utility of polymer supports in creating libraries of thiazole-urea derivatives. rsc.org

These studies highlight a design principle where the thiazole unit provides the core electronic or structural function, while the urea group is used to modulate the material's morphology and intermolecular interactions through hydrogen bonding.

Bioisosteric Replacements and Their Impact on Molecular Properties

Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. nih.govacs.org The (2-thiazolin-2-yl)urea scaffold offers several opportunities for bioisosteric replacement.

Urea Moiety Replacements: The urea group itself can be replaced by other linkers that mimic its hydrogen bonding capabilities and conformational preferences.

Thiourea (B124793): Replacing the carbonyl oxygen with sulfur gives a thiourea. This changes the hydrogen bond acceptor strength, geometry, and lipophilicity, which can significantly alter biological activity.

Guanidine/Cyanoguanidine: These groups can also serve as urea isosteres, offering different charge distributions and hydrogen bonding patterns.

Amides and Carbamates: While they have different hydrogen bonding donor/acceptor profiles, amides and carbamates are sometimes explored as replacements for the urea linkage. acs.org

Classical and Non-Classical Atom/Group Replacements:

Fluorine for Hydrogen: Substituting hydrogen with fluorine is a common tactic. Due to their similar size, this replacement causes minimal steric perturbation. However, the high electronegativity of fluorine can alter local electronic properties, block metabolic oxidation, and modulate pKa, thereby impacting receptor binding and bioavailability. u-tokyo.ac.jp

Hydroxyl for Amino Group: These groups are both polar and can act as hydrogen bond donors, making them potential bioisosteres in certain contexts.

Applications of Urea, 2 Thiazolin 2 Yl in Advanced Chemical Sciences

Catalysis and Organocatalysis

The thiazolinylurea framework is a privileged structure in the design of modern catalysts. Its ability to engage in specific non-covalent interactions and to act as a ligand for metals makes it a powerful tool for accelerating and controlling chemical reactions.

Asymmetric Organocatalysis Utilizing (2-thiazolin-2-yl)urea Scaffolds

Asymmetric organocatalysis, which uses small, metal-free organic molecules to catalyze stereoselective transformations, has become a major branch of chemical synthesis. rsc.org Bifunctional catalysts, which possess both an acidic and a basic site within the same molecule, are particularly effective. In this context, urea-based compounds, including those with a (2-thiazolin-2-yl)- scaffold, function as potent hydrogen-bond donors. nih.govwikipedia.org

These catalysts operate through a mechanism of dual activation. The urea (B33335) moiety, acting as a Brønsted acid, binds to and activates an electrophilic substrate through a network of hydrogen bonds. Simultaneously, a Lewis base site elsewhere in the catalyst activates the nucleophile. rsc.orgnih.gov This synergistic activation within a chiral environment allows for high levels of stereocontrol in bond-forming reactions. rsc.org

While thioureas are often considered more acidic and stronger hydrogen-bond donors than their urea counterparts, this does not always translate to superior catalytic performance. wikipedia.orgnih.gov Computational studies have revealed that urea-based catalysts can be more effective in certain reactions. For instance, in a comparative study of a 2-aminoDMAP/urea catalyst and its thiourea (B124793) analogue, the urea derivative was found to be a superior catalyst for Michael additions. This was attributed to more favorable stabilizing double hydrogen-bonding and π-stacking interactions in the transition state. nih.govacs.org

Comparative Performance of Urea vs. Thiourea Organocatalysts

| Catalyst Feature | Urea Derivative ((R)-TS2O) | Thiourea Analogue ((R)-TS2S) | Reference |

|---|---|---|---|

| Activation Free Energy | 9.1 kcal mol–1 | 11.6 kcal mol–1 | nih.gov |

| Calculated Enantiomeric Excess (ee) | 98.2% | Lower than urea derivative | nih.gov |

| Key Stabilizing Interactions | Double H-bonding and π-stacking | Less favorable transition state | nih.govacs.org |

Ligand Design for Transition Metal Catalysis

The design of ligands to modulate the properties of transition metal catalysts is a cornerstone of modern inorganic and organometallic chemistry. wiley.com The (2-thiazolin-2-yl)urea scaffold offers distinct features for creating advanced ligands. The thiazole (B1198619) ring is an N-heterocycle with favorable electronic properties for metal coordination, and its derivatives have been explored as N-heterocyclic carbene (NHC) ligands. nih.govresearchgate.net These thiazol-2-ylidene ligands exhibit enhanced electrophilicity compared to more common imidazol-2-ylidenes, leading to highly active catalysts. nih.gov

When incorporated into a ligand, the (2-thiazolin-2-yl)urea group can play multiple roles:

Direct Coordination: The nitrogen or sulfur atom of the thiazoline (B8809763) ring can directly bind to a metal center.

Secondary Sphere Interactions: The urea moiety can remain unbound to the metal but influence the reaction outcome by organizing substrates in the metal's second coordination sphere through hydrogen bonding.

Hemilability: The urea's carbonyl oxygen could potentially coordinate to the metal in a reversible, or "hemilabile," fashion, opening up a coordination site during the catalytic cycle.

The modular synthesis of these compounds allows for fine-tuning of both steric and electronic properties, making them attractive for developing catalysts for a wide range of transformations, including cross-coupling and hydrogenation reactions. rsc.orgwiley.com

Design Principles of (2-thiazolin-2-yl)urea Ligands

| Component | Function in Ligand Design | Reference |

|---|---|---|

| Thiazolinyl Group | Acts as a direct binding site to the transition metal; its electronics can be tuned. | nih.govresearchgate.net |

| Urea Moiety | Provides secondary coordination sphere interactions via H-bonding to orient substrates. | nih.gov |

| Overall Scaffold | Allows for modular synthesis to systematically modify catalyst properties for specific applications. | wiley.com |

Cooperative Catalysis with Thiazolinylurea Derivatives

Cooperative catalysis involves two or more distinct catalysts working in concert to achieve a chemical transformation with enhanced efficiency or selectivity. nih.govchemrxiv.org Chiral urea derivatives have been shown to be exceptional cooperative catalysts when paired with strong Brønsted acids in reactions involving highly reactive cationic intermediates. nih.gov

In a key example, a chiral urea catalyst was used to control the enantioselectivity of a Povarov reaction, which proceeds through a protio-iminium ion. The urea catalyst does not act as a simple base but instead forms a complex network of non-covalent interactions with the reactive iminium intermediate. This supramolecular assembly effectively shields one face of the cation, attenuating its reactivity and directing the approach of the nucleophile to the other face. This precise control over the reaction environment leads to high enantioselectivity in the cycloaddition product. nih.gov This strategy, where a chiral H-bond donor catalyst captures and controls a reactive species generated by a co-catalyst, highlights a sophisticated application of the urea functional group.

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. hhu.deweizmann.ac.il The urea group is a preeminent functional group in this field due to its ability to form strong and highly directional hydrogen bonds, making (2-thiazolin-2-yl)urea an excellent building block for constructing complex molecular architectures. csic.esnih.gov

Hydrogen Bonding Networks in Self-Assembly

The self-assembly of molecules into ordered, non-covalent structures is driven by specific intermolecular forces. The ureide group is one of the most reliable motifs for programming self-assembly through hydrogen bonding. csic.es The two N-H donors and the carbonyl oxygen acceptor of the urea can engage in a variety of hydrogen bonding patterns.

A common and stable motif is the formation of a bifurcated hydrogen bond, where the two N-H groups of one urea molecule bind to the single carbonyl oxygen of another, leading to the formation of one-dimensional tapes or ribbons. mdpi.com These interactions are a primary driving force behind the gelation of organic solvents by urea-based molecules, leading to the formation of hierarchical supramolecular gels with diverse nanostructures, including helical fibers and porous networks. csic.es The heterocyclic thiazolinyl portion of the molecule can participate in π-π stacking interactions, further stabilizing these assemblies, and can also provide additional hydrogen bond acceptor sites. csic.esnih.gov

Hydrogen Bonding and Self-Assembly of Urea Derivatives

| Interaction Type | Description | Resulting Structure | Reference |

|---|---|---|---|

| Urea-Urea H-Bonding | Bifurcated hydrogen bonds between the N-H donors and C=O acceptor of two urea molecules. | Dimers, 1D tapes, ribbons. | mdpi.comkent.ac.uk |

| π-π Stacking | Stacking of aromatic or heteroaromatic rings (e.g., the thiazolinyl group). | Stabilizes larger assemblies. | csic.es |

| Combined Forces | Synergy of H-bonding and other non-covalent forces. | Supramolecular gels, helical fibers, porous networks. | csic.es |

Anion Recognition and Sensing via Urea Moieties

The recognition and sensing of anions is a vital area of supramolecular chemistry due to the importance of anions in biological and environmental systems. researchgate.net The urea functional group is a premier recognition motif for anions because its two parallel N-H groups are perfectly positioned to act as hydrogen-bond donors, forming a stable, chelate-like complex with anions of complementary geometry, such as carboxylates or halides. researchgate.netnih.gov

The binding event can be transduced into a measurable signal (e.g., a change in color or fluorescence) by attaching a chromophore or fluorophore to the urea scaffold. nih.govresearchgate.net The thiazolinyl group itself can be part of the signaling unit or can be used to modulate the acidity and binding strength of the urea N-H protons. The design of these receptors allows for high selectivity, where the receptor preferentially binds a specific anion over others. researchgate.net This ability to selectively bind and signal the presence of anions makes thiazolinylurea derivatives promising candidates for the development of advanced chemical sensors. researchgate.net

Anion Recognition by Urea-Based Receptors

| Anion Target | Nature of Interaction | Potential Application | Reference |

|---|---|---|---|

| Carboxylates (e.g., Acetate) | Strong dual H-bonding to the urea N-H groups. | Sensing of biological metabolites. | nih.gov |

| Halides (e.g., Fluoride) | H-bonding; can cause deprotonation in some cases. | Naked-eye detection in solution. | nih.govresearchgate.net |

| Oxoanions (e.g., Dihydrogen Phosphate) | Binding to anions with trigonal planar or tetrahedral geometry. | Environmental monitoring. | researchgate.netresearchgate.net |

Materials Science and Polymer Chemistry

The incorporation of the (2-thiazolin-2-yl)urea moiety into polymer structures opens avenues for the development of advanced materials with tailored properties. The unique combination of the hydrogen-bonding urea group and the heterocyclic thiazoline ring can impart specific thermal, mechanical, and responsive characteristics to the resulting polymers.

Functional Polymers with Pendent (2-thiazolin-2-yl)urea Groups

The synthesis of functional polymers featuring pendent (2-thiazolin-2-yl)urea groups allows for the creation of materials with enhanced properties and potential for further modification. One approach to synthesizing such polymers is through the polycondensation of a diamine monomer containing the thiazole moiety with various diisocyanates. mdpi.com

For instance, a series of novel polyureas incorporating a heteroaromatic thiazole ring and sulfur linkages within the polymer backbone has been synthesized. mdpi.com The synthesis involves the initial preparation of a diphenylsulfide-based aminothiazole monomer, which is then polymerized with different aromatic, aliphatic, and cyclic diisocyanates via solution polycondensation in a solvent like pyridine (B92270). mdpi.com The general reaction scheme for the synthesis of these thiazole-based polyureas involves the condensation of the aminothiazole monomer with a diisocyanate. mdpi.com

The properties of the resulting polyureas are significantly influenced by the nature of the diisocyanate used. For example, polymers derived from aromatic diisocyanates tend to exhibit higher crystallinity compared to those synthesized from aliphatic or cyclic diisocyanates. mdpi.com The thermal stability of these polymers has been investigated, showing that they are generally stable materials. mdpi.com The surface morphology of these polymers can vary from spongy and porous to shapes resembling wooden planks or coral reefs, depending on the specific polymer structure. mdpi.com

A study on the synthesis of a library of thiazol-2-yl urea derivatives for potential antibacterial applications highlights the synthetic versatility of this class of compounds. Although this research focused on small molecules, the synthetic strategies could be adapted for the development of functional polymers. rug.nl The introduction of urea groups into the side chains of conjugated polymers has been shown to improve their semiconducting properties through the formation of hydrogen bonds, which promotes favorable molecular packing. rsc.org This principle could be applied to polymers with pendent (2-thiazolin-2-yl)urea groups to create materials with interesting electronic properties.

Table 1: Properties of Heteroaromatic Thiazole-Based Polyurea Derivatives

| Polymer | Diisocyanate Type | Crystallinity | Final Decomposition Temperature (FDT) (°C) |

|---|---|---|---|

| PU1 | Aromatic | Higher | 616 |

| PU2 | Aromatic | Higher | 655 |

| PU3 | Aromatic | Higher | 665 |

| PU4 | Aliphatic | Lower | > PU5 |

| PU5 | Cyclic | Lower | < PU4 |

Data sourced from a study on heteroaromatic thiazole-based polyurea derivatives. mdpi.com

Responsive Materials Based on Thiazolinylurea Structures

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to small external stimuli. jchemrev.comrsc.org These stimuli can include changes in pH, temperature, light, or the presence of specific ions or molecules. nih.govnih.gov The incorporation of thiazolinylurea structures into polymers can impart such responsive behaviors.

pH-Responsive Behavior: The (2-thiazolin-2-yl)urea moiety contains basic nitrogen atoms in both the thiazoline ring and the urea group. These sites can be protonated or deprotonated in response to changes in the pH of the surrounding environment. rsc.orgresearchgate.net In a polymer containing these groups, this change in protonation state can alter the electrostatic repulsions between polymer chains, leading to swelling or shrinking of the material. researchgate.net This property is the basis for pH-responsive hydrogels, which can be designed to release an encapsulated drug at a specific pH, such as in the acidic environment of a tumor. mdpi.com

Thermo-Responsive Behavior: The urea group is capable of forming strong hydrogen bonds. In a polymer, these intermolecular interactions can influence its solubility in a solvent as a function of temperature. nih.govmdpi.com Polymers exhibiting a lower critical solution temperature (LCST) are soluble below this temperature and become insoluble above it. mdpi.com This phase transition is often reversible and can be exploited in various applications. mdpi.com By carefully designing the polymer architecture, it is possible to create thermo-responsive materials based on thiazolinylurea structures that could be used for applications like in-situ gelling systems for drug delivery or tissue engineering. frontiersin.orgresearchgate.netbeilstein-journals.org

Multi-Stimuli Responsiveness: Given the presence of both pH-sensitive and hydrogen-bonding groups, polymers incorporating (2-thiazolin-2-yl)urea could potentially exhibit responsiveness to multiple stimuli. Such multi-responsive systems are of great interest for creating highly specific and controlled material responses. mdpi.com

Coordination Chemistry and Metal-Ligand Interactions

The (2-thiazolin-2-yl)urea compound possesses multiple potential donor atoms, making it an interesting ligand for coordination with metal ions. The field of coordination chemistry with such ligands is crucial for developing new catalysts, functional materials, and therapeutic agents. tandfonline.comresearchgate.net

Complexation Behavior with Various Metal Ions

The (2-thiazolin-2-yl)urea ligand offers several potential coordination sites: the carbonyl oxygen of the urea group, the two nitrogen atoms of the urea moiety, and the nitrogen and sulfur atoms of the thiazoline ring. The actual coordination mode depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands. primescholars.com

Urea and its derivatives typically coordinate to metal ions as monodentate ligands through the carbonyl oxygen atom. primescholars.com However, coordination through the nitrogen atoms is also possible, particularly with certain metal ions like platinum(II). primescholars.com Thiourea derivatives, which are structurally similar to urea, are known to coordinate to metal ions through the sulfur atom or through both sulfur and nitrogen atoms, acting as a bidentate ligand. mdpi.com

In the case of N-(2-thiazolyl)thiourea, a related compound, it has been shown to coordinate to Mn(II), Co(II), and Zn(II) through both a sulfur and a nitrogen atom, acting as a bidentate ligand. orientjchem.org It is plausible that Urea, (2-thiazolin-2-yl)- could exhibit similar bidentate or even polydentate coordination behavior, utilizing the various donor atoms available. The coordination of such ligands with gold and silver has also been explored, indicating the broad potential for complexation with various metals. rsc.org

Table 2: Common Coordination Modes of Urea and Thiourea with Metal Ions

| Ligand | Metal Ion Example(s) | Coordination Mode | Donor Atom(s) |

|---|---|---|---|

| Urea | Fe(III), Zn(II), Cu(II) | Monodentate | Oxygen |

| Urea | Pt(II), Pd(II) | Monodentate | Nitrogen |

| Urea | - | Bidentate (rare) | Nitrogen, Oxygen |

| Urea Anion | - | Bridging (μ2, μ3) | Nitrogen, Oxygen |

| Thiourea | Most transition metals | Monodentate | Sulfur |

| Thiourea Derivatives | Various | Bidentate | Sulfur, Nitrogen |

This table summarizes general coordination behaviors and may vary depending on specific conditions. primescholars.commdpi.com

Applications of Metal-Thiazolinylurea Complexes

The metal complexes of urea and thiourea derivatives have found applications in a wide range of fields, and it is anticipated that metal-thiazolinylurea complexes could have similar utility. tandfonline.com

Catalysis: Transition metal complexes are widely used as catalysts in organic synthesis. nih.govacs.orgrsc.org Schiff base metal complexes, which share some structural similarities with the potential coordination modes of thiazolinylurea, have been successfully used in reactions like carbon-carbon cross-coupling and oxidation. researchgate.netresearchgate.net Metal complexes with thiazolinylurea ligands could potentially modulate the electronic and steric environment of the metal center, leading to novel catalytic activities. researchgate.net The development of catalysts based on earth-abundant metals is a particularly active area of research. acs.org Trinuclear transition metal complexes are also being explored for their catalytic applications. sioc-journal.cn

Biological and Medicinal Applications: Metal complexes often exhibit enhanced biological activity compared to the free ligands. nih.gov For example, some metal-urea complexes have shown antitumor properties. primescholars.com Thiourea derivatives and their metal complexes have been investigated for a variety of biological activities, including as anticancer agents. rsc.orgresearchgate.net Given that thiazole derivatives themselves often possess biological activity, metal complexes of (2-thiazolin-2-yl)urea could be promising candidates for the development of new therapeutic agents. nih.gov

Other Applications: The unique properties of these metal complexes could also be exploited in the development of sensors, corrosion inhibitors, and functional materials. tandfonline.com

Advanced Analytical Techniques for Characterization of Urea, 2 Thiazolin 2 Yl

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques form the cornerstone of molecular characterization, each providing a unique piece of the structural puzzle. For Urea (B33335), (2-thiazolin-2-yl)-, a combination of nuclear magnetic resonance, vibrational, mass, and electronic spectroscopy is required for a comprehensive understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR: The proton NMR spectrum of Urea, (2-thiazolin-2-yl)- would be expected to show distinct signals for the protons of the thiazolinyl ring and the urea moiety. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent carbonyl group and the heterocyclic ring. The protons on the ethylenic backbone of the thiazoline (B8809763) ring would likely appear as two multiplets, corresponding to the -CH₂-S- and -CH₂-N= groups. The NH proton of the urea group would exhibit a chemical shift that is sensitive to solvent and concentration, and it may show coupling to the adjacent nitrogen and potentially to the other NH proton if rotation around the C-N bond is restricted.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Key resonances would include the carbonyl carbon of the urea group, which is typically found in the range of 150-160 ppm. The carbons of the thiazoline ring would also exhibit characteristic shifts, with the C=N carbon appearing at a lower field than the two methylene (B1212753) carbons.

¹⁵N NMR: Nitrogen-15 NMR, although less commonly used due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can offer invaluable information about the nitrogen environments in Urea, (2-thiazolin-2-yl)-. Three distinct nitrogen signals would be expected: one for the imine nitrogen within the thiazoline ring and two for the urea nitrogens. The chemical shifts of these nitrogens would be indicative of their hybridization and involvement in hydrogen bonding.

| ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| Proton | Expected Shift (ppm) |

| NH (Urea) | 8.0 - 9.0 |

| NH₂ (Urea) | 5.0 - 6.0 |

| CH₂-N (Thiazoline) | 3.8 - 4.2 |

| CH₂-S (Thiazoline) | 3.2 - 3.6 |

Interactive Data Table: Predicted NMR Data for Urea, (2-thiazolin-2-yl)- Note: The following data is predictive and based on the analysis of similar structures. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of Urea, (2-thiazolin-2-yl)- would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the urea carbonyl group, typically observed in the region of 1640-1680 cm⁻¹. The N-H stretching vibrations of the urea moiety would give rise to one or more bands in the 3200-3500 cm⁻¹ region. The C=N stretching vibration of the thiazoline ring would be expected around 1600-1630 cm⁻¹. Other characteristic bands would include C-N stretching and various bending vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=S stretching vibration, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum. The symmetric vibrations of the molecule are generally more Raman active.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |